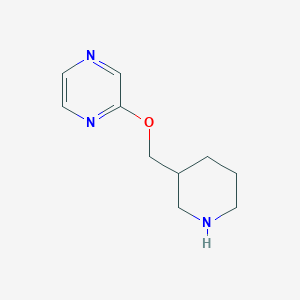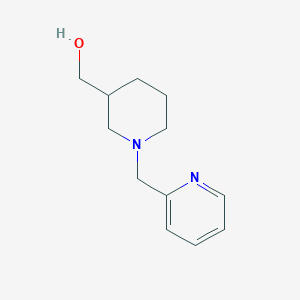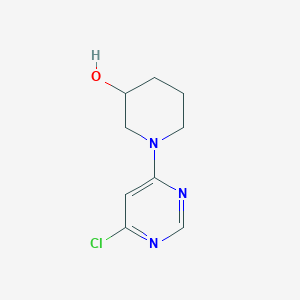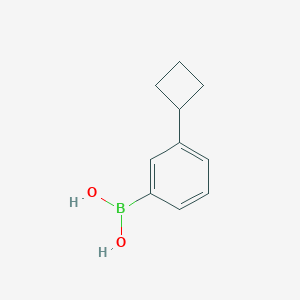![molecular formula C13H15ClN2O2 B1418878 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺 CAS No. 1209190-17-9](/img/structure/B1418878.png)
2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺
描述
“2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is a chemical compound with the molecular formula C13H15ClN2O2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” is characterized by a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The compound also contains a phenyl group and a propanamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” include a molecular weight of 266.72 . Predicted properties include a melting point of 195.05°C, a boiling point of approximately 540.8°C at 760 mmHg, a density of approximately 1.4 g/cm3, and a refractive index of n20D 1.63 .科学研究应用
抗惊厥活性
研究表明,N-苯基-2-(2,5-二氧代吡咯烷-1-基)丙酰胺衍生物具有作为抗惊厥剂的潜力。这些与 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺密切相关的化合物已在小鼠的临床前癫痫模型中显示出疗效,表明它们与新型抗癫痫药物的开发相关 (Kamiński 等,2016)。另一项研究支持这些发现,表明类似化合物在各种癫痫模型中表现出广泛的活性谱 (Kamiński 等,2015)。
神经保护特性
N-酰胺基吩噻嗪类,一类包括与 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺相似的结构的化合物,据报道具有神经保护特性。这些化合物可以抑制丁酰胆碱酯酶,保护神经元免受自由基损伤,并显示出治疗阿尔茨海默病的潜力 (González-Muñoz 等,2011)。
抗伤害感受作用
与 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺密切相关的丙酰胺衍生物已被合成并测试其抗伤害感受活性,表明其在疼痛管理中的潜在用途。这些化合物在各种抗伤害感受测试中显示出显着的活性 (Önkol 等,2004)。
合成和分子结构分析
研究集中在与 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺相似的化合物的合成和分子结构上。这些包括对晶体结构和光谱性质的分析,提供了对这些化合物的化学行为和潜在应用的见解 (Kulai & Mallet-Ladeira, 2016)。
抗菌和抗真菌特性
对 N-(5-(2-氯苄叉)-4-氧代-2-芳基噻唑烷-3-基)-2-(6-甲氧基萘-2-基)丙酰胺(一种在结构上与 2-氯-N-[2-(2-氧代吡咯烷-1-基)苯基]丙酰胺相关的化合物)的研究表明其作为抗菌剂和抗真菌剂的潜力。这突出了丙酰胺衍生物在抗菌研究领域中的多种应用 (Zala, Dave, & Undavia, 2015)。
未来方向
The future directions for research on “2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide” and similar compounds could involve the design of new pyrrolidine compounds with different biological profiles . This could be achieved by modifying the substituents on the pyrrolidine ring to explore the pharmacophore space .
作用机制
Target of Action
It’s worth noting that compounds with similar structures have been found to target coagulation enzymes like factor xa .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through non-covalent interactions, leading to changes in the target’s function .
Result of Action
Compounds with similar structures have shown anti-inflammatory and analgesic activities .
生化分析
Biochemical Properties
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . The nature of these interactions often involves binding to the active site of the enzyme, thereby altering its activity. For instance, the pyrrolidinone ring in the compound can form hydrogen bonds and hydrophobic interactions with amino acid residues in the enzyme’s active site .
Cellular Effects
The effects of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide on cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism . In particular, this compound can modulate the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the expression of genes involved in cell cycle regulation, apoptosis, and metabolic processes . These effects are mediated through its interaction with specific cellular receptors and transcription factors.
Molecular Mechanism
At the molecular level, 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site . This binding can prevent the substrate from accessing the active site, thereby inhibiting the enzyme’s catalytic function. Additionally, the compound can activate certain enzymes by inducing conformational changes that enhance their activity . These molecular interactions can lead to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound is relatively stable under normal laboratory conditions, but it can degrade over time, leading to a decrease in its biological activity . Long-term exposure to the compound can result in sustained changes in cellular processes, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can modulate the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can affect overall cellular metabolism and energy balance.
Transport and Distribution
The transport and distribution of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and effectiveness .
Subcellular Localization
The subcellular localization of 2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide is critical for its activity and function. The compound can be targeted to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within the cell can determine its interaction with specific biomolecules and its overall biological effects .
属性
IUPAC Name |
2-chloro-N-[2-(2-oxopyrrolidin-1-yl)phenyl]propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-9(14)13(18)15-10-5-2-3-6-11(10)16-8-4-7-12(16)17/h2-3,5-6,9H,4,7-8H2,1H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNVLKTXPCMGMJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1N2CCCC2=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



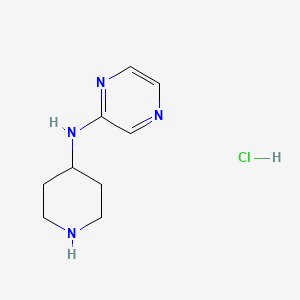
![6-Chloro-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B1418797.png)

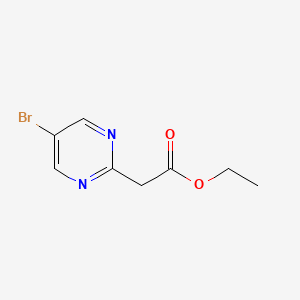

![N-(Piperidin-4-yl)-1-tosyl-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1418804.png)
